(Sar1,Ile4,Ile8)-Angiotensin II is a synthetic peptide analog of angiotensin II, classified as a biased agonist of the angiotensin II type 1 receptor (AT1R). [, ] Unlike angiotensin II, which activates both G protein-dependent and -independent signaling pathways, (Sar1,Ile4,Ile8)-Angiotensin II selectively activates β-arrestin-mediated signaling while antagonizing G protein activation. [, ] This unique property makes it a valuable tool in scientific research, particularly in cardiovascular research, for dissecting the complex signaling pathways downstream of the AT1R and elucidating the physiological and pathological roles of these pathways.
(Sar1,Ile4,8)-Angiotensin II, also known as [Sar(1),Ile(4),Ile(8)]-Angiotensin II, is a synthetic analog of the naturally occurring peptide angiotensin II. This compound is recognized for its selective activation of the angiotensin II type 1A receptor (AT1A), which plays a critical role in various physiological processes, including blood pressure regulation and fluid balance. Unlike its parent molecule, (Sar1,Ile4,8)-Angiotensin II exhibits biased agonism, meaning it preferentially activates certain signaling pathways while avoiding others, particularly those associated with G-protein activation. This selectivity has implications for therapeutic applications in cardiovascular diseases and metabolic disorders.
This compound falls under the classification of peptide analogs and is specifically categorized as a biased agonist of the AT1A receptor. It is utilized in pharmacological research to explore receptor signaling pathways and their implications in health and disease.
The synthesis of (Sar1,Ile4,8)-Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of (Sar1,Ile4,8)-Angiotensin II can be characterized by its amino acid sequence:
The compound's structure features a modified N-terminal residue (sarcosine instead of alanine) and substitutions at positions 4 and 8 with isoleucine, which contribute to its unique biological activity .
The three-dimensional conformation of (Sar1,Ile4,8)-Angiotensin II can be analyzed using computational modeling tools such as molecular dynamics simulations or X-ray crystallography data from similar peptides.
(Sar1,Ile4,8)-Angiotensin II primarily engages in receptor-mediated reactions upon binding to the AT1A receptor. These interactions lead to various downstream signaling events.
Technical Details:
The mechanism by which (Sar1,Ile4,8)-Angiotensin II exerts its effects involves biased agonism at the AT1A receptor. Upon binding:
Data indicate that long-term exposure to this analog can potentiate insulin receptor signaling, thereby improving glucose metabolism in liver cells .
Relevant analyses include stability studies under various environmental conditions and solubility tests in different solvents .
(Sar1,Ile4,8)-Angiotensin II has significant applications in scientific research:
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, fluid balance, and vascular tone. Angiotensin II (Ang II), its primary effector peptide, binds to the angiotensin II type 1 receptor (AT1R), a class A G protein-coupled receptor (GPCR). Canonical AT1R activation triggers Gq-protein-mediated phospholipase Cβ (PLCβ) stimulation, leading to inositol trisphosphate (IP3)-dependent calcium release, diacylglycerol (DAG) accumulation, and protein kinase C (PKC) activation. This pathway drives vasoconstriction, aldosterone secretion, and pathological remodeling [2] [5]. Concurrently, Ang II promotes GRK-mediated phosphorylation of AT1R, facilitating β-arrestin recruitment that desensitizes G protein signaling and initiates internalization. β-arrestins also scaffold MAP kinase cascades (e.g., ERK1/2), enabling sustained signaling independent of G proteins [8].
Biased agonism describes ligands that preferentially activate subsets of a receptor’s signaling repertoire. For AT1R, this typically involves discrimination between Gq-protein and β-arrestin pathways. The theoretical framework posits that:
(Sar1,Ile4,8)-Angiotensin II (SII, [Sar1,Ile4,Ile8]-AngII) emerged from systematic structure-activity relationship (SAR) studies of Ang II analogs. Key modifications include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8